(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-6-14(10-12(11)2)16(17)9-8-15-7-5-13(3)18-15/h4-10H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHJNZFEMGHJG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
A typical procedure involves dissolving equimolar amounts of 3,4-dimethylacetophenone (1.0 equiv) and 5-methylfurfural (1.1 equiv) in ethanol or methanol. Aqueous sodium hydroxide (40–50% w/v) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 6–12 hours, after which the product precipitates upon acidification with dilute HCl.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Higher solubility of intermediates |
| Base | NaOH (40% w/v) | 85–90% yield |
| Temperature | 0–5°C (initiation), then RT | Prevents aldol side reactions |
| Reaction Time | 8–10 hours | Balances completion and decomposition |
The use of potassium hydroxide or lithium hydroxide as alternative bases has been explored, but NaOH remains preferred due to cost-effectiveness and consistent results.
Alternative Synthetic Approaches
While the Claisen-Schmidt method dominates, other strategies have been investigated for chalcone synthesis:
Solvent-Free Condensation
Under solvent-free conditions, 3,4-dimethylacetophenone and 5-methylfurfural are mixed with solid NaOH and ground mechanically. This approach reduces reaction time to 2–3 hours and achieves yields of 88–92%. The absence of solvent lowers energy consumption and simplifies purification.
Microwave-Assisted Synthesis
Microwave irradiation (100–150 W, 60–80°C) accelerates the reaction to 15–20 minutes, with yields comparable to conventional methods (87–89%). This technique enhances reaction efficiency but requires specialized equipment.
Optimization of Reaction Parameters
Stoichiometry and Molar Ratios
A slight excess of 5-methylfurfural (1.1–1.2 equiv) ensures complete consumption of the ketone, minimizing self-condensation byproducts. Higher excesses (>1.5 equiv) lead to tar formation, reducing yields.
Temperature Control
Maintaining temperatures below 10°C during base addition prevents aldol dimerization of the aldehyde. Gradual warming to room temperature ensures controlled enolate formation and selective cross-condensation.
Workup and Purification
The crude product is filtered and washed with cold ethanol to remove unreacted starting materials. Recrystallization from a 3:1 ethanol-water mixture yields pale yellow crystals with >98% purity (HPLC). For further purification, column chromatography using silica gel and hexane-ethyl acetate (7:3) eluent resolves any residual impurities.
Characterization and Analytical Data
The product is characterized by spectroscopic methods:
-
1H NMR (CDCl3, 400 MHz) : δ 7.82 (d, J = 16.0 Hz, 1H, CH=CO), 7.45–7.30 (m, 3H, Ar-H), 6.95 (s, 1H, furan-H), 6.45 (d, J = 16.0 Hz, 1H, CH=CO), 2.40 (s, 6H, CH3), 2.25 (s, 3H, CH3).
-
IR (KBr) : 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1510 cm⁻¹ (Ar-H).
Challenges and Solutions
Stereoselectivity
The (E)-isomer predominates (>95%) due to conjugation stabilization. Z-isomers, if formed, are removed during recrystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Equipment Needs |
|---|---|---|---|
| Classical Claisen | 85–90 | 8–10 hours | Standard glassware |
| Solvent-Free | 88–92 | 2–3 hours | Mortar/pestle |
| Microwave | 87–89 | 15–20 min | Microwave reactor |
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, thiols.
Scientific Research Applications
Antioxidant Properties
Research indicates that (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that chalcone derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Chalcone derivatives are known for their anti-inflammatory properties. Preliminary studies on (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes . This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.
Drug Development
Given its biological activities, (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one serves as a scaffold for the development of new pharmaceuticals. Researchers are exploring its derivatives to enhance potency and selectivity against specific targets in cancer therapy and infectious diseases .
Natural Product Synthesis
This compound can also be used as an intermediate in the synthesis of more complex natural products. Its structure allows for further functionalization, which can lead to the development of novel compounds with tailored biological activities .
Pesticide Development
The antimicrobial properties of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one have implications in agriculture as a potential natural pesticide. Its efficacy against plant pathogens could lead to the formulation of eco-friendly pest control agents .
Photovoltaic Materials
Recent studies have suggested that chalcone derivatives may be utilized in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy. Research is ongoing to optimize the efficiency of these materials for use in solar cells .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Structural and Crystallographic Features
The substituents on the aromatic rings significantly influence molecular planarity and crystal packing. Key comparisons include:
Key Observations :
- Planarity: Electron-donating groups (e.g., methoxy, methyl) increase planarity, reducing dihedral angles between aromatic rings.
- Bond Lengths: The enone C=C bond length typically ranges from 1.45–1.48 Å across chalcones, consistent with conjugation .
- Crystal Packing : Methoxy and hydroxy groups facilitate strong O–H···O hydrogen bonds , whereas methyl and halogen substituents rely on weaker C–H···O or C–H···π interactions .
Electronic and Spectroscopic Properties
- UV-Vis Absorption: The enone system confers strong absorption in the 300–400 nm range. Electron-withdrawing substituents (e.g., Br, Cl) red-shift absorption maxima, while electron-donating groups (e.g., OMe, Me) enhance molar absorptivity .
- 1H NMR: Protons adjacent to the enone system (e.g., α-H) resonate at δ 7.2–8.1 ppm as doublets due to vicinal coupling (J = 15–16 Hz) . Methyl groups on aromatic rings appear as singlets at δ 2.3–2.6 ppm .
Biological Activity
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known by its CAS number 1181608-88-7, is a compound of interest due to its potential biological activities. This article focuses on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 256.30 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 431.3 °C |
| Flash Point | 214.7 °C |
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds structurally related to (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one have shown effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4 to 8 μg/mL against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, a related compound demonstrated IC₅₀ values in the range of 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating a promising effect compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . The mechanism appears to involve the induction of apoptosis through the modulation of caspase activity, with increased levels of caspase 9 observed in treated samples .
The biological activity of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Some studies suggest that this compound may act as a competitive inhibitor for certain enzymes involved in cellular proliferation and survival pathways.
- Modulation of Apoptosis : The induction of apoptosis in cancer cells has been linked to changes in the expression ratios of pro-apoptotic and anti-apoptotic proteins, specifically Bax/Bcl-2 ratios .
- Antioxidant Activity : Preliminary data indicate that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related cellular damage.
Case Studies and Research Findings
Several research studies have investigated the biological activity of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one and its derivatives:
- Study on Antimicrobial Efficacy : A study reported that derivatives exhibited potent activity against clinical drug-resistant strains with MIC values as low as 0.5–1.0 μg/mL against Mycobacterium tuberculosis .
- Anticancer Screening : In vitro assays showed that compounds similar to (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one had better growth inhibition activities than established chemotherapeutics in various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one?
- Methodology : The Claisen-Schmidt condensation is commonly employed for chalcone derivatives. For this compound, reacting 3,4-dimethylacetophenone with 5-methylfuran-2-carbaldehyde in a basic medium (e.g., NaOH/ethanol) under reflux yields the product. Catalyst choice (e.g., NaOH vs. KOH) and solvent polarity should be optimized to enhance yield and stereoselectivity. Reaction progress can be monitored via TLC, and recrystallization in ethanol may purify the product .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure and purity of this compound?
- Methodology :
- IR : Confirm the α,β-unsaturated ketone (C=O stretch ~1650–1700 cm⁻¹; conjugated C=C ~1600 cm⁻¹).
- ¹H NMR : Look for vinyl proton coupling (δ ~7.5–8.0 ppm, J ≈ 15–16 Hz for trans configuration) and aromatic/furan protons.
- HR-MS : Verify molecular ion peak ([M+H]⁺) matching the theoretical mass. Cross-reference with analogous chalcone derivatives in literature for spectral assignments .
Q. What crystallographic methods are used to determine the E-configuration and molecular packing?
- Methodology : Single-crystal X-ray diffraction (XRD) resolves the E-configuration via bond angles and torsion angles (C1-C2-C3-C4 dihedral angle ~180°). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing. Data deposition in repositories like CCDC ensures reproducibility .
Advanced Research Questions
Q. How can DFT calculations reconcile discrepancies between experimental and theoretical structural parameters (e.g., bond lengths, UV-Vis spectra)?
- Methodology : Perform density functional theory (DFT) using B3LYP/6-311++G(d,p) basis set. Compare calculated bond lengths/angles with XRD data. For UV-Vis, compute electronic transitions (TD-DFT) and adjust solvent models (e.g., IEF-PCM for ethanol) to align λmax with experimental spectra. Discrepancies may arise from crystal field effects or solvent interactions .
Q. What strategies resolve contradictions in bioactivity data, such as antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria?
- Methodology : Design dose-response assays (MIC/MBC) using standardized strains (e.g., S. aureus and E. coli). Assess membrane permeability via fluorescent dyes (e.g., propidium iodide). Molecular docking can predict interactions with bacterial targets (e.g., DNA gyrase), while SAR studies may reveal substituent effects (e.g., methyl/furan groups enhancing lipophilicity) .
Q. How do intermolecular interactions from Hirshfeld analysis correlate with solubility and stability trends?
- Methodology : Calculate Hirshfeld surfaces (CrystalExplorer) to map close contacts (e.g., H···O, C···C). High H-bonding contributions may improve solubility in polar solvents, while π-π stacking could reduce thermal stability. Compare with thermogravimetric analysis (TGA) and solubility tests in solvents of varying polarity .
Q. What computational approaches validate the electrophilicity and reactivity of this chalcone in nucleophilic addition reactions?
- Methodology : Compute global electrophilicity index (ω = (μ²)/(2η)), where μ is chemical potential and η is hardness. Local electrophilicity (ωk) at the α,β-unsaturated carbonyl site predicts reactivity. Compare with experimental kinetic data (e.g., reaction rates with amines/thiols) to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
